molecular formula C9H11ClO2 B1266388 1-Chloro-3-phenoxypropan-2-ol CAS No. 4769-73-7

1-Chloro-3-phenoxypropan-2-ol

Cat. No. B1266388
CAS RN: 4769-73-7
M. Wt: 186.63 g/mol
InChI Key: HCTDRZMGZRHFJV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The detailed molecular structure, particularly of related organophosphorus compounds, is elucidated through crystal and molecular structural analysis, indicating the intricacies that might be similar in the structure of 1-Chloro-3-phenoxypropan-2-ol. The oxazaphosphorinan ring's chair form in these analyses provides insights into the spatial arrangement that could be analogous in 1-Chloro-3-phenoxypropan-2-ol derivatives (Karolak‐Wojciechowska et al., 1979).

Chemical Reactions and Properties Chemical reactions involving 1-Chloro-3-phenoxypropan-2-ol derivatives include various substitutions and transformations leading to novel antibacterial agents. These processes, such as Baker-Venkatraman transformations, highlight the compound’s reactivity and potential for creating diverse chemical structures (Sheikh et al., 2009).

Physical Properties Analysis While specific studies on 1-Chloro-3-phenoxypropan-2-ol are not directly available, related compounds provide insight into properties such as solubility, density, and boiling points. These characteristics are crucial for understanding how 1-Chloro-3-phenoxypropan-2-ol behaves under different conditions and in reactions.

Chemical Properties Analysis The chemical properties of 1-Chloro-3-phenoxypropan-2-ol can be inferred from related studies, including its reactivity with other compounds, stability under various conditions, and potential for forming derivatives. This information is essential for applications in synthesis and pharmaceuticals (Bredikhina et al., 2014).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Heterocyclic Substituents : 1-Chloro-3-phenoxypropan-2-ol is used in the synthesis of various compounds with heterocyclic substituents, such as 1-phenoxy-3-piperidinopropan-2-ol and 1,3-bis(2-hydroxy-3-phenoxypropyl)barbituric acid (Mesropyan et al., 2005).
  • Preparation of N-Oxides : It is involved in the preparation of 1-arylideneamino- and 1-alkylideneamino-3-phenoxypropan-2-ol N-oxides, which have applications as antioxidants in biological systems (Da˛bkowska et al., 2005).

Biological Applications

  • Uterine Relaxant Activity : This compound has been evaluated for uterine relaxant activity. Novel racemic hydrochlorides of 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol have shown potent uterine relaxant activity in vitro and significant delay in the onset of labor in pregnant rats (Viswanathan & Chaudhari, 2006).

Pharmaceutical Applications

  • Synthesis of Antidepressants : 1-Chloro-3-phenoxypropan-2-ol is a precursor for antidepressants like tomoxetine, with its asymmetric reduction yielding high enantiomeric excess of the product for pharmaceutical use (Yang et al., 2009).
  • Antimalarial Activity : Compounds derived from this chemical, like 2-amino-3-arylpropan-1-ols, have been evaluated for antimalarial activity against Plasmodium falciparum strains, showing moderate antiplasmodial activity (D’hooghe et al., 2011).

Environmental and Industrial Applications

  • Removal of Pollutants : Modified montmorillonite using hydroxyl-containing Gemini surfactants, such as 1,3-bis(hexadecyldimethylammonio)-2-hydroxypropane dichloride, have been used for the efficient removal of pollutants like phenol and catechol from aqueous solutions (Liu et al., 2014).

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

1-chloro-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTDRZMGZRHFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307702
Record name 1-Chloro-3-phenoxy-2-propanol
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Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-phenoxypropan-2-ol

CAS RN

4769-73-7
Record name 1-Chloro-3-phenoxy-2-propanol
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Record name 1-Chloro-3-phenoxypropan-2-ol
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Record name 1-Chloro-3-phenoxy-2-propanol
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Record name 1-Chloro-3-phenoxy-2-propanol
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Record name 1-chloro-3-phenoxypropan-2-ol
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Synthesis routes and methods I

Procedure details

A mixture of phenol (94 g; 1.0 mole) and epichlorhydrin (138.8 g; 1.5 mole) was vigorously stirred at 100° C. in the presence of piperidine hydrochloride (2.0 g) for 6 hours, cooled, and the excess epichlorhydrin removed at 100° in vacuo. The residue was cooled, dissolved in an equal volume of chloroform and stirred vigorously with excess concentrated hydrochloric acid for 0.5 hours. After separatiin of the phases the organic layer was washed with water, dried and evaporated to a colourless oil. Distillation gave 116.4 g (62.5%) of 1-chloro-3-phenoxy-2-propanol of bp0.6 112° as a GLC pure material, νmax (film) 3310, 1603, 1590, 1495, 1245 cm-1 ; τ(CDCl3); 7.40 (broad exchangeable s); 6.25 (2H, d, J 3.5 Hz); 5.90 (2H, s); 5.90 (1H, m); 3.21-2.56 (5H,m).
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
138.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of phenol (94g; 1.0 mole) and epichlorhydrin (138.8g; 1.5 mole) was vigorously stirred at 100° C. in the presence of piperidine hydrochloride (2.0g) for 6 hours, cooled, and the excess epichlorhydrin removed at 100° in vacuo. The residue was cooled, dissolved in an equal volume of chloroform and stirred vigorously with excess concentrated hydrochloric acid for 0.5 hours. After separation of the phases the organic layer was washed with water, dried and evaporated to a colourless oil. Distillation gave 116.4g (62.5%) of 1-chloro-3-phenoxy-2-propanol of bp0.6 112° as a GLC pure material, νmax (film) 3310, 1603, 1590, 1495, 1245cm-1 ; τ(CSCl3); 7.40 (broad exchangeable s); 6.25 (2H, d, J 3.5 Hz); 5.90 (2H, s); 5.90 (1H, m); 3.21-2.56 (5H,m).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Banoth, B Pujala, AK Chakraborti… - Journal of Analytical …, 2014 - Springer
… In the present study, race mic and enantiopure 1 bromo 3 chloro 2 propanol, 1 bromo 3 chloropropan 2 yl acetate, 1 chloro 3 phenoxypropan 2 ol, 1 chloro 3 phenoxypropan 2 yl acetate …
Number of citations: 1 link.springer.com
MP Balfe, MK Hargreaves, J Kenyon - Journal of the Chemical Society …, 1950 - pubs.rsc.org
The hydrogen phthalate of (-)-l-chloro-3-phenoxypropan-2-ol is an intermediate in the preparation of (-)-glycide phenyl ether. The (-)-alcohol was prepared to check the optical purity of …
Number of citations: 0 pubs.rsc.org
S Bruns, G Haufe - Journal of Fluorine Chemistry, 2000 - Elsevier
… in the presence of A (190 mg, 0.3 mmol) at 90C for 60 h to form, after 50% conversion of 15, a 60:40 mixture of 1-fluoro-3-phenoxypropan-2-ol (16) and 1-chloro-3-phenoxypropan-2-ol (…
Number of citations: 119 www.sciencedirect.com
BK Pchelka, A Loupy, A Petit - Tetrahedron, 2006 - Elsevier
Some 3-aryloxy-1,2-epoxypropanes, interesting as potential synthons in β-adrenergic receptor antagonists preparation, were obtained in excellent yields (65–96% within 2–17min) by …
Number of citations: 54 www.sciencedirect.com
R Aggarwal, S Singh, V Saini… - Journal of Surfactants and …, 2019 - Wiley Online Library
… The products 1-chloro-3-phenoxypropan-2-ol and 2-chloro-3-phenoxypropanol were not isolated and were subjected to further reaction with 10% aqueous solution of NaOH to yield 2-(…
Number of citations: 4 aocs.onlinelibrary.wiley.com
CD Roy - Australian journal of chemistry, 2006 - CSIRO Publishing
… 1-Chlorododecan-2-ol, [ 11b ] 2-chlorododecan-1-ol, [ 11b ] 2-chloro-1-phenylethanol, [ 11b ] 2-chloro-2-phenylethanol, [ 11b ] and 1-chloro-3-phenoxypropan-2-ol [ 11c ] are well …
Number of citations: 8 www.publish.csiro.au
F de Aquino Bezerra, G de Castro Lima… - Molecular …, 2022 - Elsevier
… For example, a series of thirteen ortho-, meta- and para-substituted acetates, derived from 1-chloro-3-phenoxypropan-2-ol acetate, were submitted to KR in 1M phosphate buffer (pH 7.0)…
Number of citations: 3 www.sciencedirect.com
SS Thakur, WJ Li, CK Shin… - … , Biological, and Chemical …, 2006 - Wiley Online Library
The highly enantioselective hydrolytic kinetic resolution (HKR) of racemic terminal epoxides by new bimetallic chiral (salen)Co provides a operationally very simple protocol for the …
Number of citations: 34 onlinelibrary.wiley.com
G Haufe - Journal of fluorine chemistry, 2004 - Elsevier
Vicinal fluorohydrins are useful building blocks as well as important targets for synthesis of bioactive compounds or new materials. This review gives an overview on regio- and …
Number of citations: 68 www.sciencedirect.com
P Verdross, S Guinchard, RT Woodward… - Chemical Engineering …, 2023 - Elsevier
… By comparison of 1-chloro-3-phenoxypropan-2-ol spectral data [32], no equivalent signals were detected in the 1 H NMR spectrum of BLER. All signals that were found and could be …
Number of citations: 0 www.sciencedirect.com

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